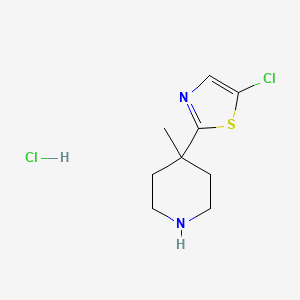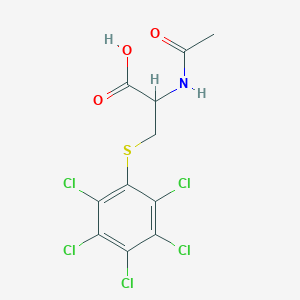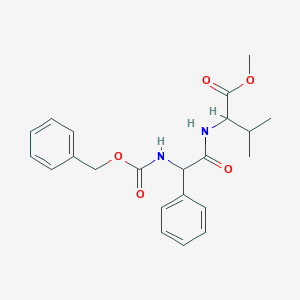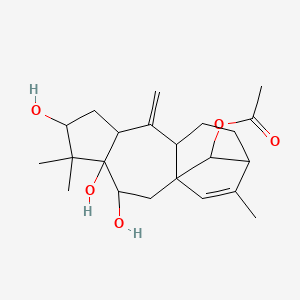![molecular formula C13H17FN2O3 B12304546 (2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B12304546.png)
(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a carbamoyl group, and a methylpentanoic acid backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the fluorophenyl carbamoyl intermediate. This intermediate is then coupled with the amino acid derivative under controlled conditions to form the final product. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce various effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid stands out due to its specific structural features, such as the combination of the fluorophenyl and carbamoyl groups with the methylpentanoic acid backbone. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17FN2O3 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H17FN2O3/c1-8(2)7-11(12(17)18)16-13(19)15-10-5-3-9(14)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,15,16,19) |
InChI Key |
VRPMCSFGXKOOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B12304471.png)

![Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-](/img/structure/B12304483.png)



![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)


![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide](/img/structure/B12304527.png)
![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl](/img/structure/B12304537.png)
![1-(2,4b,8,8-tetramethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl)-2-hydroxyethyl acetate](/img/structure/B12304538.png)
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B](/img/structure/B12304560.png)

